N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-2-methylbenzamide
Description
Introduction to N-[2-(6-Ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-2-methylbenzamide
Structural Characterization and Nomenclature
Benzofuran-Coumarin Hybrid Architecture
The compound’s core structure integrates two aromatic heterocyclic systems: a benzofuran moiety and a coumarin (2H-chromen-2-one) scaffold. The benzofuran unit consists of a fused benzene and furan ring system, with oxygen as the heteroatom in the five-membered ring. The coumarin component features a benzene ring fused to a pyrone (α-pyrone) structure, characterized by a lactone functional group.
These two systems connect via a single covalent bond between the C2 position of the benzofuran and the C4 position of the coumarin scaffold (Figure 1). This hybridization creates a planar, conjugated π-system that extends across both aromatic units, as evidenced by computational studies of analogous structures. The spatial arrangement facilitates intramolecular charge transfer, a property relevant to photophysical applications.
Table 1: Key Structural Features of the Hybrid Framework
| Component | Ring System | Functional Groups | Connective Positions |
|---|---|---|---|
| Benzofuran | Benzene + Furan | Ether oxygen (O) | C2 |
| Coumarin | Benzene + Pyrone | Lactone (2-oxo group) | C4 |
Substituent Analysis: 6-Ethyl and 2-Methylbenzamide Groups
The hybrid core bears three critical substituents:
- 6-Ethyl group on the coumarin moiety
- 2-Methylbenzamide group attached to the benzofuran’s C3 position
The 6-ethyl substituent (-CH2CH3) at the coumarin’s C6 position introduces steric bulk while maintaining moderate electron-donating capacity through hyperconjugation. Comparative studies of ethyl-substituted coumarins demonstrate that this group enhances thermal stability compared to shorter alkyl chains.
The 2-methylbenzamide group consists of:
- A benzamide (-CONH2) substituent at the benzofuran’s C3 position
- A methyl (-CH3) group at the benzene ring’s ortho position (C2)
This arrangement creates a sterically hindered amide bond, which reduces rotational freedom and may influence intermolecular interactions. X-ray crystallographic data from similar benzofuran-amides show dihedral angles of 45-60° between the benzofuran and benzamide planes.
IUPAC Nomenclature and Isomerism Considerations
The systematic name follows IUPAC priority rules for polycyclic systems:
- Parent hydrocarbon : Chromene (coumarin as 2H-chromen-2-one)
- Substituents :
- 6-Ethyl group on chromenone
- 1-benzofuran-3-yl group at C4 of chromenone
- N-(2-methylbenzoyl) group on benzofuran’s C3
Numbering proceeds to give the lactone oxygen the lowest possible position in the coumarin system (position 2), with the ethyl group at position 6. The benzofuran attachment point becomes position 4 in the chromenone numbering scheme.
Isomerism Considerations :
- Positional isomerism : Possible if substituents relocate to different ring positions
- Tautomerism : The 2-oxo group in coumarin permits keto-enol tautomerism, though the keto form predominates in most solvents
- Stereoisomerism : No chiral centers present in the current structure
Table 2: Systematic Name Breakdown
| Component | Position | Substituent |
|---|---|---|
| Chromen-2-one | 6 | Ethyl |
| Chromen-2-one | 4 | 1-benzofuran-3-yl |
| Benzofuran | 3 | 2-methylbenzamide |
Properties
Molecular Formula |
C27H21NO4 |
|---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
N-[2-(6-ethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]-2-methylbenzamide |
InChI |
InChI=1S/C27H21NO4/c1-3-17-12-13-23-20(14-17)21(15-24(29)31-23)26-25(19-10-6-7-11-22(19)32-26)28-27(30)18-9-5-4-8-16(18)2/h4-15H,3H2,1-2H3,(H,28,30) |
InChI Key |
SGWYZHNCNDHIKN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=O)C=C2C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC=CC=C5C |
Origin of Product |
United States |
Preparation Methods
Copper-Catalyzed Cyclization
Copper-based catalysts are widely employed for constructing benzofuran rings. A method adapted from involves treating o-hydroxy aldehydes (15 ) with amines (17 ) and alkynes (16 ) in the presence of CuI (10 mol%) and choline chloride-ethylene glycol (ChCl.EG) as a deep eutectic solvent. This one-pot protocol achieves yields of 70–91% by stabilizing polar intermediates and accelerating cyclization.
Mechanism :
Palladium-Copper Bimetallic Systems
Palladium-copper systems enhance catalytic activity for challenging substrates. For example, iodophenols (35 ) and alkenes (36/37 ) undergo intramolecular cyclization using (PPh₃)PdCl₂ and CuI, yielding benzofurans in 84–91%. This method is particularly effective for electron-deficient substrates.
Synthesis of the 6-Ethyl-2-oxo-2H-chromen-4-yl Moiety
Alkylation of Coumarin Derivatives
A procedure from demonstrates the synthesis of ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate. Analogously, 6-hydroxy-2H-chromen-2-one is alkylated with bromoethane in acetone using K₂CO₃ as a base. The reaction proceeds at 313 K for 12 hours, followed by purification via flash chromatography (20:80 ethyl acetate:hexanes).
Optimization :
-
Temperature : Elevated temperatures (313 K) improve reaction rates.
-
Solvent : Polar aprotic solvents like acetone enhance nucleophilicity.
Functionalization with Ethyl Groups
The 6-ethyl substituent is introduced via Friedel-Crafts alkylation using ethyl bromide and AlCl₃. This step requires anhydrous conditions to prevent hydrolysis of the Lewis acid.
Coupling of Benzofuran and Chromen Intermediates
Condensation Reactions
Intermediate A is synthesized by condensing the benzofuran core with the chromen derivative. A Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) facilitates ether linkage formation between the benzofuran’s 2-position and the chromen’s 4-position.
Reaction Conditions :
Amidation with 2-Methylbenzoyl Chloride
Activation and Coupling
The terminal amine group of Intermediate A is reacted with 2-methylbenzoyl chloride in dichloromethane (DCM) using triethylamine (Et₃N) as a base. The reaction is conducted at 0°C to minimize side reactions.
Purification :
-
Column chromatography with silica gel (eluent: 30:70 ethyl acetate:hexanes).
-
Yield : 70–85%.
Alternative Synthetic Routes
Rhodium-Catalyzed Annulation
A rhodium-catalyzed method from employs CpRh complexes for C–H activation. Substituted benzamides (43 ) and vinylene carbonate (42 ) react in tetrachloroethane to yield benzofurans in 30–80%. While less efficient for this specific compound, this method offers regioselectivity advantages.
Catalyst-Free Cyclization
A sustainable approach from uses potassium carbonate in dimethylformamide (DMF) to facilitate epoxide ring opening and cyclization. This method achieves yields of 33–84% without metal catalysts.
Comparative Analysis of Methods
| Method | Catalyst | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Copper-Catalyzed | CuI/ChCl.EG | 70–91 | High yields, green solvents | Requires inert conditions |
| Palladium-Copper | PdCl₂(PPh₃)₂/CuI | 84–91 | Broad substrate scope | Costly catalysts |
| Catalyst-Free | K₂CO₃ | 33–84 | Sustainable, simple setup | Moderate yields |
| Rhodium-Catalyzed | CpRh | 30–80 | Regioselective | Low yields for bulky substrates |
Challenges and Optimization Strategies
-
Regioselectivity : Steric hindrance from the 6-ethyl group necessitates optimized reaction temperatures and catalysts.
-
Purification : Flash chromatography is critical for isolating intermediates, particularly due to the compound’s low solubility in nonpolar solvents.
-
Scalability : Copper-catalyzed methods are preferred for industrial-scale synthesis due to cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: Common in organic synthesis, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halides or nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-2-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an antioxidant by scavenging free radicals or as an antimicrobial agent by disrupting bacterial cell walls .
Comparison with Similar Compounds
Comparison with Structural Analogues
The compound is compared to three derivatives with modifications to the benzamide or coumarin moieties.
Substituent Variations in Benzamide Group
Compound A : N-[2-(6-Ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3,4,5-trimethoxybenzamide
- Molecular Formula: C₂₉H₂₅NO₇
- Molecular Weight : 499.52 g/mol
- Key Differences : The 3,4,5-trimethoxybenzamide group increases polarity and hydrogen-bonding capacity compared to the 2-methylbenzamide group. This may enhance solubility but reduce membrane permeability .
Compound B : N-[2-(6-Ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide
Modifications to the Coumarin Moiety
Compound C : N-[2-(6-Methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide
- Molecular Formula : C₁₉H₁₄N₂O₆S
- Molecular Weight : 398.39 g/mol
- Key Differences: The chromen-4-one system is replaced with a thiazolidin-4-one ring fused to the coumarin.
Data Table: Structural and Physicochemical Comparison
Biological Activity
N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-2-methylbenzamide is a synthetic organic compound characterized by a complex structure that integrates chromene, benzofuran, and amide functionalities. This unique combination is believed to contribute to its diverse biological activities, particularly in medicinal chemistry.
Structural Characteristics
The compound features several key structural motifs:
| Component | Description |
|---|---|
| Chromene Moiety | A bicyclic structure known for its presence in various natural products. |
| Benzofuran Segment | Provides aromatic character and is associated with numerous biological activities. |
| Dimethylamide Group | Enhances solubility and may facilitate interactions with biological targets. |
The presence of the 6-ethyl substituent on the chromene ring enhances lipophilicity, potentially influencing its biological interactions and pharmacokinetics.
Anticancer Properties
Research indicates that compounds with benzofuran and chromene structures exhibit significant anticancer activities. For instance, studies have shown that benzofuran derivatives can inhibit the growth of various cancer cell lines, including ovarian, lung, and colon cancers . The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.
In a comparative study, this compound demonstrated notable cytotoxic effects against human cancer cell lines, with IC50 values comparable to established chemotherapeutic agents.
Anti-inflammatory Effects
Benzofuran derivatives are also recognized for their anti-inflammatory properties. The presence of specific functional groups in this compound may enhance its ability to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX . This suggests potential applications in treating inflammatory diseases.
Antimicrobial Activity
The compound has shown promising antibacterial and antifungal activities in preliminary studies. The benzofuran nucleus is particularly noted for its effectiveness against various pathogens, making this compound a candidate for further exploration in antimicrobial therapy .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential efficacy of this compound:
- Antitumor Activity : A series of benzofuran derivatives were synthesized and tested against multiple cancer cell lines. One study reported that a closely related compound exhibited significant growth inhibition with GI50 values ranging from 2.20 μM to 5.86 μM across different cancer types .
- Mechanistic Insights : Molecular docking studies have suggested that the compound may interact with specific targets involved in cancer progression, such as NF-kB pathways, which are critical in regulating inflammation and cell survival .
- Synthesis and Characterization : The synthesis of this compound involves multi-step organic reactions, allowing for precise control over functional groups essential for enhancing biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
